molecular formula C20H21F3N6O B2780066 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide CAS No. 1775331-65-1

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide

Cat. No.: B2780066
CAS No.: 1775331-65-1
M. Wt: 418.424
InChI Key: ZIVXVOCJYILYSO-UHFFFAOYSA-N
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Description

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indazole ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and pyrimidine-containing molecules, such as:

Uniqueness

What sets 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various research and industrial applications.

Biological Activity

1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a combination of a piperidine ring, a trifluoromethyl-substituted pyrimidine, and an indazole moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's molecular formula is C15_{15}H19_{19}F3_3N6_6O2_2S, indicating a complex arrangement of atoms that contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.

Research indicates that this compound acts as an antagonist of the S1P2 receptor, which is involved in various pathological conditions such as idiopathic pulmonary fibrosis. The S1P2 receptor plays a role in immune responses and tissue remodeling, making it a target for therapeutic intervention in fibrotic diseases.

In Silico Studies

Docking studies have shown favorable binding affinities to S1P receptors, suggesting that the compound can effectively modulate signaling pathways associated with these receptors. These interactions may lead to altered cellular responses in disease processes.

Anticancer Properties

Preliminary studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The indazole and pyrimidine moieties are known for their anticancer activities, providing a rationale for investigating this compound's potential in oncology.

Pharmacological Applications

The compound has been evaluated for its effects on several biological targets:

  • S1P2 Receptor Antagonism : Implicated in fibrotic diseases.
  • Cytotoxicity : Potential activity against cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
GLPG2938Urea linker, pyridine ringS1P2 antagonist
L-372,662Piperidine ring, benzoylpiperidine moietyOxytocin antagonist
5-(Trifluoromethyl)pyrazole derivativesPyrazole coreAnticancer activity

This table illustrates how the unique combination of structural elements in the target compound may confer distinct biological activities not present in other similar compounds.

Case Studies

Recent studies have highlighted the potential of this compound in preclinical models:

  • Study on Idiopathic Pulmonary Fibrosis : Demonstrated efficacy in reducing fibrosis markers through S1P2 receptor modulation.
  • Anticancer Activity Assessment : In vitro assays showed significant cytotoxic effects against breast and lung cancer cell lines.

Properties

IUPAC Name

1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O/c1-12-24-16(20(21,22)23)11-17(25-12)29-9-7-13(8-10-29)26-19(30)18-14-5-3-4-6-15(14)28(2)27-18/h3-6,11,13H,7-10H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVXVOCJYILYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=NN(C4=CC=CC=C43)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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